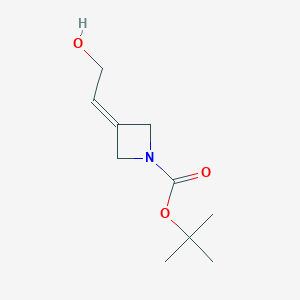

Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate

Description

Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate is a protected azetidine derivative featuring a hydroxyethylidene substituent at the 3-position of the azetidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances stability and facilitates synthetic manipulations in organic and medicinal chemistry. This compound is structurally characterized by a conjugated enol ether system, which influences its reactivity and physical properties.

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4,12H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRWUCPGNVUBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CCO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139954 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375303-95-9 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₁₀H₁₇N₁O₃

- Molecular Weight : 201.26 g/mol

- IUPAC Name : tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- Appearance : Solid, semi-solid, or liquid depending on conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets. The hydroxyl group in its structure is crucial for binding to specific proteins and enzymes, influencing metabolic pathways and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or preventing the progression of certain diseases.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effect | Demonstrated significant inhibition of E. coli and Staphylococcus aureus growth at concentrations above 100 µg/mL. |

| Study 2 | Antioxidant Activity | Showed a reduction in reactive oxygen species (ROS) levels in human cell lines by up to 40% at a concentration of 50 µg/mL. |

| Study 3 | Enzyme Inhibition | Inhibited the activity of α-glucosidase by 30% at a concentration of 200 µg/mL, indicating potential for managing diabetes. |

Discussion

The findings from various studies suggest that this compound possesses significant biological activities that warrant further investigation. Its potential as an antimicrobial agent and antioxidant could lead to applications in pharmaceuticals aimed at treating infections and oxidative stress-related diseases.

Scientific Research Applications

Pharmaceutical Applications

The primary application of tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate lies in its use as a pharmaceutical intermediate. It is involved in the synthesis of various bioactive compounds, particularly those targeting inflammatory disorders and cancers. The following are notable applications:

- Synthesis of JAK Inhibitors : The compound serves as a precursor in the preparation of Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases and transplant rejection .

- HCV Protease Inhibitors : It is also utilized in synthesizing inhibitors for Hepatitis C Virus (HCV), specifically targeting genotype 1 infections .

- Antibacterial Agents : The compound can be modified to yield aminoglycoside derivatives, which exhibit antibacterial activity .

Synthesis of Bioactive Compounds

A study highlighted the synthesis of bicyclic azacyclobenzylamine derivatives from this compound. These derivatives have shown promise in modulating phosphoinositide 3-kinase (PI3K) activity, which is crucial for treating diseases associated with this pathway, including cancer and inflammatory disorders .

Industrial Scale-Up

Research indicates that the preparation method for this compound allows for high yields and applicability in industrial settings. The method involves cyclization reactions that can be scaled up effectively, making it economically viable for large-scale pharmaceutical production .

Reaction Conditions and Yields

Table 1 summarizes various reaction conditions under which this compound has been synthesized along with the corresponding yields:

| Reaction Condition | Yield (%) | Notes |

|---|---|---|

| Methyl magnesium bromide addition | 99 | High yield under controlled temperature |

| Cyclization with ammonium salt | 84 | Effective method for industrial use |

| Reflux with acetic acid | 87 | Suitable for generating derivatives |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Electronic Effects

- Hydroxyethylidene vs. Methoxyethylidene : The hydroxy group increases electron density at the ethylidene moiety, enhancing nucleophilicity compared to the electron-withdrawing methoxy group. This difference impacts reactivity in Diels-Alder or Michael addition reactions .

- Cyanomethylene vs. Hydroxyethylidene: The nitrile group’s strong electron-withdrawing nature stabilizes adjacent positive charges, making it suitable for electrophilic substitutions, whereas hydroxyethylidene may participate in hydrogen bonding or tautomerization .

Physicochemical Properties

- Polarity: Hydroxyethylidene > Cyano > Methoxyethylidene, based on functional group polarity.

- Crystallography: notes the use of SHELX programs for small-molecule refinement, suggesting hydroxyethylidene derivatives may form hydrogen-bonded networks amenable to crystallographic analysis .

Preparation Methods

Horner–Wadsworth–Emmons Olefination

Reaction Mechanism and Conditions

The HWE reaction is a robust method for forming α,β-unsaturated carbonyl compounds. In this context, tert-butyl 3-oxoazetidine-1-carboxylate reacts with phosphonate esters bearing hydroxyethyl groups. For example:

$$

\text{tert-Butyl 3-oxoazetidine-1-carboxylate} + \text{Methyl 2-(dimethoxyphosphoryl)acetate} \xrightarrow{\text{NaH, THF}} \text{tert-Butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate}

$$

Key steps include:

Optimization and Yield

Cyclization and Deprotection Strategies

Patent-Based Synthesis (CN111362852A)

A scalable route involves cyclization of 3,3-dimethoxyazetidine precursors followed by acid-catalyzed deprotection:

Step 1: Cyclization

$$

\text{1-Benzyl-3,3-dimethoxyazetidine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3,3-Dimethoxyazetidine Hydrochloride}

$$

Step 2: Boc Protection

$$

\text{3,3-Dimethoxyazetidine} + \text{Di-tert-butyl dicarbonate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{tert-Butyl 3,3-dimethoxyazetidine-1-carboxylate}

$$

Step 3: Acid-Mediated Deprotection

$$

\text{tert-Butyl 3,3-dimethoxyazetidine-1-carboxylate} \xrightarrow{\text{Citric Acid, H}_2\text{O}} \text{this compound}

$$

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

The patent route offers superior yield and scalability, while the HWE method provides flexibility for introducing diverse substituents.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: A key precursor for synthesizing azetidine derivatives is tert-butyl 3-oxoazetidine-1-carboxylate. Hydroxyethylidene introduction typically involves condensation reactions. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate was synthesized by reacting tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine in isopropanol (i-PrOH), yielding a stable intermediate . Adjusting solvent polarity (e.g., i-PrOH vs. MeOH) can reduce side reactions and improve crystallinity. Reaction temperature (0–20°C) and stoichiometric control of hydroxylamine are critical to avoid overoxidation or byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for ≥95% purity.

Q. How can researchers optimize the purification of this compound to minimize byproduct formation?

Methodological Answer: Byproduct formation often stems from residual hydroxylamine or solvent adducts. A two-step purification strategy is effective:

Liquid-liquid extraction : Use dichloromethane (DCM) to isolate the product from aqueous layers, removing polar impurities .

Crystallization : Recrystallize from a mixed solvent system (e.g., ethyl acetate/hexane) to enhance purity. For stubborn impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase) achieves >99% purity. Monitoring via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures process consistency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the hydroxyethylidene moiety via characteristic peaks. For tert-butyl 3-(3-methoxyphenyl)azetidine derivatives, the tert-butyl group appears as a singlet at δ 1.46 ppm (9H), while azetidine protons resonate at δ 4.29–4.40 ppm (multiplet) .

- IR Spectroscopy : Detect C=O stretch (1690–1720 cm⁻¹) and O-H stretch (3200–3400 cm⁻¹) for hydroxyl groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H⁺]⁺ at m/z 230.2) .

Advanced Research Questions

Q. How do steric and electronic factors in this compound influence its reactivity in derivatization reactions?

Methodological Answer: The tert-butyl group provides steric protection to the azetidine ring, directing electrophilic substitutions to the hydroxyethylidene side chain. For example, nucleophilic additions (e.g., Grignard reagents) occur preferentially at the carbonyl group. Electronic effects from the electron-withdrawing carbamate (Boc group) reduce azetidine ring basicity, enabling selective functionalization under mild conditions. Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions, validated by experimental yields .

Q. What strategies resolve discrepancies between computational predictions and experimental stability data for this compound in solvents?

Methodological Answer: Discrepancies often arise from solvent polarity effects not fully captured in gas-phase DFT models. To reconcile

Solvent Parameterization : Use COSMO-RS simulations to account for solvation effects.

Experimental Validation : Perform accelerated stability studies (40–60°C) in DMSO, THF, and water. For instance, aqueous stability declines at pH <5 due to Boc group hydrolysis, aligning with computed protonation energies .

Multi-technique Analysis : Pair HPLC degradation profiling with ¹H NMR to track decomposition pathways (e.g., retro-aldiol reactions) .

Q. How is the bioactivity of this compound assessed in medicinal chemistry, and what modifications enhance its pharmacological profile?

Methodological Answer:

- In Vitro Screening : Test against target enzymes (e.g., monoacylglycerol lipase) using fluorescence-based assays. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .

- SAR Studies : Replace the hydroxyethylidene group with fluorinated analogs (e.g., CF₃) to improve metabolic stability. For example, tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate shows 3x longer half-life in liver microsomes .

- In Vivo PET Imaging : Radiolabel with ¹¹C (t₁/₂ = 20.4 min) to track biodistribution in rodent models. Optimal tracer specificity requires blocking studies with cold competitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.